1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including bond lengths and angles, functional groups, and stereochemistry.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Microwave-Assisted Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds
K. Mistry and K. R. Desai (2006) explored the microwave-assisted synthesis of azetidinones and thiazolidinones, highlighting their antibacterial and antifungal activities. This research underscores the utility of azetidinone derivatives in developing compounds with potential therapeutic applications, especially in combating microbial infections (Mistry & Desai, 2006).
Corrosion Inhibition in the Oil Industry
M. Yadav, D. Sharma, and Sumit Kumar (2015) investigated the effectiveness of azetidinone derivatives as corrosion inhibitors for steel in hydrochloric acid, a common scenario in the oil industry. Their work provides insights into the chemical's potential to protect industrial materials from corrosive environments, contributing to longer lifespan and reduced maintenance costs (Yadav, Sharma, & Kumar, 2015).
Potential Elastase Inhibitors
Research by C. Beauve et al. (1999) into 1-alkoxycarbonyl-3-bromoazetidin-2-ones as potential elastase inhibitors sheds light on the applications of azetidinone derivatives in developing treatments for conditions involving elastase, such as certain inflammatory diseases. Their findings suggest these compounds can act as transient inhibitors, offering a pathway to novel therapeutic agents (Beauve et al., 1999).
Antimicrobial and Anticancer Activities
Several studies have demonstrated the antimicrobial and anticancer activities of azetidinone derivatives. For instance, N. R. Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs, including azetidinone derivatives, and screened them for anticancer activity. Their work identifies compounds with significant growth inhibition against various cancer cell lines, highlighting the potential of these derivatives in oncology (Penthala, Yerramreddy, & Crooks, 2011).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards it may pose to health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
For a specific compound like “1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one”, you would need to consult the relevant scientific literature or databases. If this is a novel compound, experimental studies would be needed to determine many of these properties. Please consult with a qualified chemist or researcher for more detailed information.
properties
IUPAC Name |
1-benzyl-3-(chloromethyl)-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-12(8-13)9-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBMORWTAOTEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one |
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